![molecular formula C18H16N2O B11845482 4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)- CAS No. 130452-16-3](/img/structure/B11845482.png)
4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyridine and indole ring system. The presence of these rings imparts the compound with a range of biological activities, making it a valuable target for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate indole derivative with a pyridine derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The resulting intermediate is then subjected to cyclization and reduction steps to yield the final product .
Industrial Production Methods
In an industrial setting, the production of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing efficiency and safety .
化学反应分析
Types of Reactions
2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and substituted analogs. These products can further undergo additional transformations to yield a wide range of derivatives with diverse biological activities .
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It exhibits significant biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is being investigated for its potential use in the treatment of cancer, infectious diseases, and inflammatory disorders.
作用机制
The mechanism of action of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anti-tumor effects. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
1H-pyrrolo[2,3-b]pyridine: Exhibits potent inhibitory activity against fibroblast growth factor receptors.
1H-pyrazolo[3,4-b]pyridine: Used in the synthesis of various bioactive molecules.
Uniqueness
2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one stands out due to its unique structural features and diverse biological activities.
属性
CAS 编号 |
130452-16-3 |
|---|---|
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC 名称 |
2-benzyl-3,9-dihydro-1H-pyrido[3,4-b]indol-4-one |
InChI |
InChI=1S/C18H16N2O/c21-17-12-20(10-13-6-2-1-3-7-13)11-16-18(17)14-8-4-5-9-15(14)19-16/h1-9,19H,10-12H2 |
InChI 键 |
WZRNKXGBOIAEKA-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=O)CN1CC3=CC=CC=C3)C4=CC=CC=C4N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


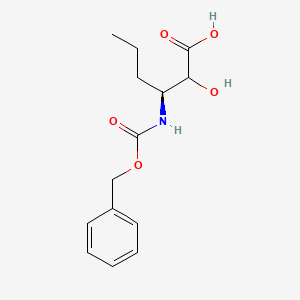
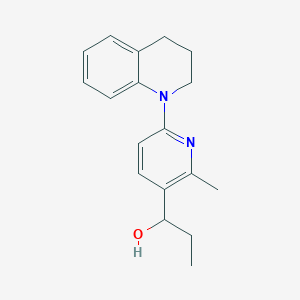
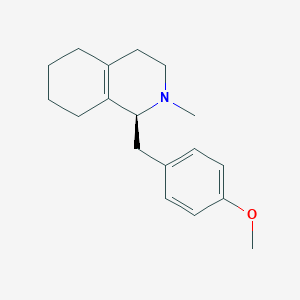

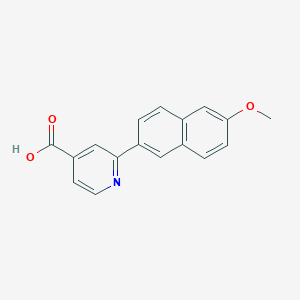


![3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11845453.png)
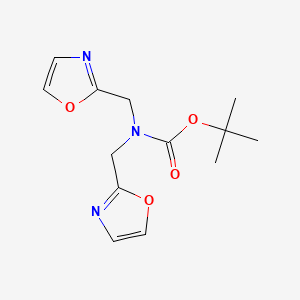
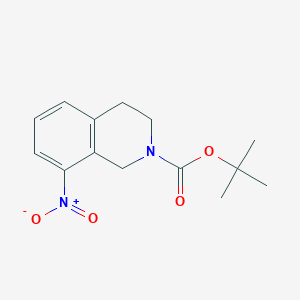

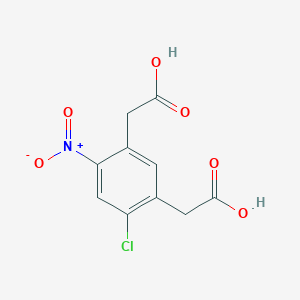
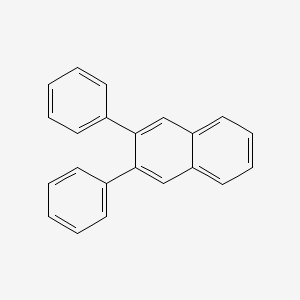
![2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]-](/img/structure/B11845489.png)
